molecular formula C7H15NO2 B2454844 2-Amino-3,4-dimethylpentanoic acid CAS No. 1314900-53-2

2-Amino-3,4-dimethylpentanoic acid

Cat. No.: B2454844
CAS No.: 1314900-53-2
M. Wt: 145.202
InChI Key: VFEDCKXLINRKLV-UHFFFAOYSA-N
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Description

2-Amino-3,4-dimethylpentanoic acid, also known as 3,4-dimethylnorvaline, is an amino acid derivative with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . This compound is characterized by its branched aliphatic structure, which includes two methyl groups attached to the pentanoic acid backbone. It is a member of the family of branched-chain amino acids, which are known for their role in various biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4-dimethylpentanoic acid can be achieved through several methods. One common approach involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction process, including cyanohydrin formation and subsequent hydrolysis, to yield the target product . Another method involves the use of 4-dimethyl-2-carbonylvaleric acid as a starting material, which is converted to the desired amino acid through a two-step reaction involving an enzymatic catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available raw materials. The process is designed to be safe, convenient, and suitable for large-scale production. For example, the preparation of N-Boc-2-amino-4,4-dimethylpentanoic acid involves the use of N-(®-1-cyano-3,3-dimethylbutyl)-2-methylpropane-2-sulfinamide, which is dissolved in water and reacted with concentrated hydrochloric acid at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3,4-dimethylpentanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the amino and carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the amino group to a nitro group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the carboxyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxyl group can produce alcohol derivatives .

Scientific Research Applications

2-Amino-3,4-dimethylpentanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,4-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. It is known to act as a substrate for branched-chain amino acid aminotransferase, an enzyme that plays a key role in the biosynthesis of hydrophobic amino acids such as leucine, isoleucine, and valine . The compound’s effects are mediated through its incorporation into metabolic pathways, where it influences the synthesis and degradation of proteins and other biomolecules.

Comparison with Similar Compounds

Properties

IUPAC Name

2-amino-3,4-dimethylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4(2)5(3)6(8)7(9)10/h4-6H,8H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDCKXLINRKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314900-53-2
Record name 2-amino-3,4-dimethylpentanoic acid
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